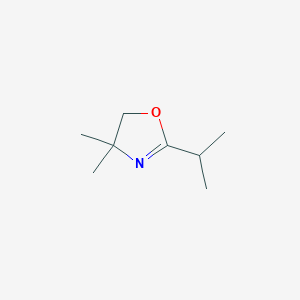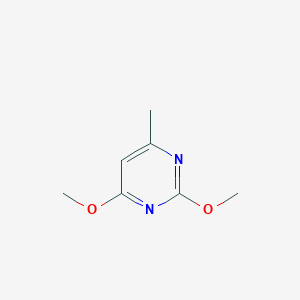
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, which are closely related to 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, has been achieved from 2-aminopropanol in a three-step process. This method involves the conversion of 3-oxazolines into various α-sulfinyl ketimines, which can then be stereoselectively reduced to produce 3-hydroxy-2-aminopropyl sulfoxide . Another study presents the synthesis of 2-substituted-5-[isopropylthiazole] derivatives, which, although not directly 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, share a similar isopropyl group and heterocyclic structure. These compounds were characterized using IR, ^1H NMR, ^13C NMR, and mass spectral analysis . Additionally, a new approach to synthesize 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles has been reported, which involves the direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles using N-bromosuccinimide or N-chlorosuccinimide in acetonitrile, yielding 4-halomethyl isomers with high regioselectivity .
Molecular Structure Analysis
The molecular structure of the synthesized oxazole derivatives is confirmed through various spectroscopic techniques. In the case of the 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, the structure was likely elucidated through standard spectroscopic methods, although the specific techniques are not detailed in the abstract . For the 2-substituted-5-[isopropylthiazole] derivatives, IR, ^1H NMR, ^13C NMR, and mass spectral analysis were employed to characterize the compounds, ensuring the correct molecular structure was obtained . The regioselectivity observed in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests a clear understanding of the molecular structure, which is crucial for the high regioselectivity achieved in the halogenation process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these oxazole derivatives are multi-step and involve the use of various reagents and conditions. The conversion of 3-oxazolines to α-sulfinyl ketimines and their subsequent reduction is an example of a chemical transformation that requires precise control over reaction conditions for stereoselectivity . The synthesis of 2-substituted-5-[isopropylthiazole] derivatives involves a series of reactions that lead to the formation of triazole and oxadiazole rings, which are evaluated for their biological activity . The direct halogenation method for producing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles demonstrates a chemical reaction that is highly regioselective, which is a significant consideration in the synthesis of such compounds .
Physical and Chemical Properties Analysis
While the abstracts provided do not give detailed information on the physical and chemical properties of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, they do provide insights into the properties of closely related compounds. The antimicrobial and antitubercular activities of the synthesized 2-substituted-5-[isopropylthiazole] derivatives indicate that these compounds have significant biological properties, which could be related to their physical and chemical characteristics . The high regioselectivity achieved in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests that the physical properties of the starting materials and the reaction conditions play a crucial role in the outcome of the chemical reactions .
Propiedades
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZIWAHRZFZLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302449 |
Source


|
| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
34575-25-2 |
Source


|
| Record name | 34575-25-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)


![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)








